molecular formula C6H12ClN B2478547 (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 1284249-22-4

(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No.: B2478547
CAS No.: 1284249-22-4
M. Wt: 133.62
InChI Key: WNIYKDGVQDRFKU-DKRSLUPJSA-N
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Description

(1R,3S,5S)-bicyclo[310]hexan-3-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as a bicyclo[3.1.0]hexane derivative.

    Amine Introduction:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride
  • (1R,3S,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride

Uniqueness

(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(1R,5S)-bicyclo[3.1.0]hexan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H/t4-,5+,6?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIYKDGVQDRFKU-FTEHNKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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